3-Amino-5,7-dimethyladamantan-1-ol

Lipophilicity Drug Metabolism Chromatography

3-Amino-5,7-dimethyladamantan-1-ol (CAS 63971-25-5, C₁₂H₂₁NO, MW 195.30) is a tertiary amino alcohol and adamantane derivative characterized by a rigid cage-like structure with amino and hydroxy functional groups at bridgehead positions. Structurally related to memantine (1-amino-3,5-dimethyladamantane) and amantadine, this compound is most prominently recognized as a metabolite of memantine and as Memantine Impurity IV / USP Related Compound F.

Molecular Formula C12H21NO
Molecular Weight 195.3 g/mol
CAS No. 63971-25-5
Cat. No. B108161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5,7-dimethyladamantan-1-ol
CAS63971-25-5
Synonyms3-Amino-5,7-dimethyltricyclo[3.3.1.13,7]decan-1-ol; 
Molecular FormulaC12H21NO
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESCC12CC3(CC(C1)(CC(C2)(C3)O)N)C
InChIInChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3
InChIKeyHSRBAOBUCHCHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5,7-dimethyladamantan-1-ol (CAS 63971-25-5) for Analytical Standards and Metabolite Research Procurement


3-Amino-5,7-dimethyladamantan-1-ol (CAS 63971-25-5, C₁₂H₂₁NO, MW 195.30) is a tertiary amino alcohol and adamantane derivative characterized by a rigid cage-like structure with amino and hydroxy functional groups at bridgehead positions [1]. Structurally related to memantine (1-amino-3,5-dimethyladamantane) and amantadine, this compound is most prominently recognized as a metabolite of memantine and as Memantine Impurity IV / USP Related Compound F . The compound exhibits distinct physicochemical properties including predicted LogP 0.68, polar surface area 46 Ų, and high predicted blood-brain barrier penetration potential, making it a specialized tool for analytical chemistry, impurity profiling, and metabolite quantification in pharmaceutical quality control and neurological research applications [2].

Why Generic Substitution of 3-Amino-5,7-dimethyladamantan-1-ol (63971-25-5) Fails in Analytical and Metabolite Workflows


Generic substitution fails because the adamantane pharmacophore is exquisitely sensitive to substitution patterns at the bridgehead positions [1]. While amantadine (1-aminoadamantane), rimantadine, and memantine (1-amino-3,5-dimethyladamantane) share the adamantane core, 3-Amino-5,7-dimethyladamantan-1-ol is distinguished by its specific 7-hydroxy substitution and 3-amino-5,7-dimethyl configuration, which confers a LogP of 0.68 versus memantine's calculated LogP of approximately 3.3—a substantial difference in lipophilicity that fundamentally alters chromatographic retention behavior, metabolic clearance pathways, and biological membrane partitioning [2]. Unlike its parent drug memantine, this compound is a phase I hydroxylated metabolite and recognized degradation/hydrolysis product, making it uniquely required as an authentic analytical standard for impurity profiling, forced degradation studies, and pharmacokinetic metabolite quantification . Generic adamantane derivatives lacking this precise substitution pattern cannot serve as valid surrogates in these regulated analytical contexts.

Quantitative Evidence Guide for 3-Amino-5,7-dimethyladamantan-1-ol (CAS 63971-25-5): Procurement-Relevant Differentiation


Lipophilicity Differentiation: LogP 0.68 vs Memantine LogP ~3.3

3-Amino-5,7-dimethyladamantan-1-ol exhibits a predicted LogP of 0.68 [1], substantially lower than the LogP of its parent compound memantine (1-amino-3,5-dimethyladamantane), which is reported as approximately 3.3 [2]. This quantitative difference in lipophilicity reflects the introduction of the polar hydroxy group at the adamantane bridgehead position.

Lipophilicity Drug Metabolism Chromatography

Polar Surface Area Differentiation: PSA 46 Ų vs Memantine PSA ~26 Ų

The predicted polar surface area (PSA) of 3-Amino-5,7-dimethyladamantan-1-ol is 46 Ų [1], compared to memantine's PSA of approximately 26 Ų [2]. This increased PSA arises from the additional hydroxy group at position 7.

Blood-Brain Barrier Membrane Permeability Drug Design

Hydrogen Bond Donor/Acceptor Differentiation vs Parent Adamantane Derivatives

3-Amino-5,7-dimethyladamantan-1-ol possesses 2 hydrogen bond donors (amino and hydroxy groups) and 2 hydrogen bond acceptors [1], whereas memantine contains 1 hydrogen bond donor (primary amine only) and 1 acceptor, and amantadine contains 1 donor and 1 acceptor [2]. The additional hydroxy group doubles the hydrogen bonding capacity of this compound relative to its parent adamantane amines.

Hydrogen Bonding Chromatography Solubility

Molecular Weight Differentiation: 195.30 Da for Metabolite Identification

3-Amino-5,7-dimethyladamantan-1-ol has a molecular weight of 195.30 Da (free base) or 231.76 g/mol as the hydrochloride salt , distinguishing it from memantine (179.30 Da free base) by a mass difference of +16 Da corresponding to the addition of one oxygen atom from hydroxylation [1]. This mass shift is diagnostic for phase I oxidative metabolism.

Mass Spectrometry Metabolite Identification LC-MS

Regulatory Traceability: USP Memantine Related Compound F Specification

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is officially designated as USP Memantine Related Compound F, a pharmaceutical secondary standard with certified traceability to USP primary standard 1380568 . This regulatory designation is unique to this specific hydroxylated adamantane derivative among the family of memantine-related impurities.

Pharmaceutical Quality Control USP Reference Standard Regulatory Compliance

Supplier Purity Specifications: ≥95% vs Technical Grade Alternatives

Multiple commercial suppliers offer 3-Amino-5,7-dimethyladamantan-1-ol with specified minimum purity of 95% (AKSci , BOC Sciences ≥90% , ChemSpace 90% [1]). Higher purity grades (98%+ for analytical standard applications) are also available from specialized vendors of pharmaceutical reference standards.

Purity Quality Control Analytical Standard

Application Scenarios for 3-Amino-5,7-dimethyladamantan-1-ol (63971-25-5) Based on Differentiated Properties


Pharmaceutical QC: Memantine Impurity Profiling per USP Monographs

As USP Memantine Related Compound F, this compound is procured as a certified reference material for system suitability testing and impurity quantification in memantine hydrochloride drug substance and finished dosage form analysis . The compound's distinct LogP (0.68 vs memantine ~3.3) ensures baseline separation in reversed-phase HPLC methods, while the +16 Da mass shift relative to memantine enables unambiguous MS detection. Laboratories performing regulatory release testing cannot substitute alternative adamantane derivatives, as the USP monograph specifically designates this compound as a required related compound standard.

Drug Metabolism and Pharmacokinetics: Metabolite Identification and Quantification

As a phase I hydroxylated metabolite of memantine excreted in urine , 3-Amino-5,7-dimethyladamantan-1-ol is essential for developing and validating LC-MS/MS methods to quantify memantine metabolism in preclinical and clinical studies. The authentic standard provides definitive retention time and MS/MS fragmentation pattern confirmation, enabling accurate identification of the +16 Da metabolic product. The compound's increased polarity (LogP 0.68, PSA 46 Ų) relative to memantine also makes it a useful probe for studying the effects of hydroxylation on adamantane pharmacokinetics, including altered volume of distribution and renal clearance mechanisms.

Forced Degradation and Stability Studies: Hydrolysis Product Marker

As a known hydrolysis product of memantine , this compound serves as a critical marker in forced degradation studies to assess drug substance and drug product stability under stress conditions (acidic, basic, oxidative, thermal). Procurement of the pure reference standard enables accurate quantification of degradation product formation, establishment of degradation kinetics, and validation of stability-indicating analytical methods. The distinct chromatographic and spectral properties (derived from its LogP 0.68 and H-bonding capacity) ensure this degradation product is resolved from parent memantine and other potential impurities.

Synthetic Intermediate: Adamantane-Based Drug Discovery Scaffolds

The compound's dual functionality—a primary amino group and a tertiary hydroxy group on a rigid adamantane core—makes it a versatile intermediate for synthesizing novel NMDA receptor modulators and antiviral adamantane derivatives . The LogP of 0.68 and PSA of 46 Ų position this scaffold in a more polar chemical space compared to memantine (LogP ~3.3, PSA ~26 Ų), potentially enabling design of analogs with improved aqueous solubility, reduced CNS penetration for peripheral target engagement, or altered metabolic stability profiles. Procurement of this intermediate supports medicinal chemistry campaigns exploring structure-activity relationships around hydroxylated adamantane scaffolds.

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